molecular formula C18H17N3OS B2706416 N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide CAS No. 849513-58-2

N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide

Cat. No.: B2706416
CAS No.: 849513-58-2
M. Wt: 323.41
InChI Key: RFUKJHFXBGDHNJ-UHFFFAOYSA-N
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Description

N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide is a thiazole-based small molecule characterized by a 2,4,6-trimethylphenyl substituent on the thiazolyl ring and a pyridinecarboxamide moiety. Its molecular formula is C₁₉H₁₈N₃OS (molecular weight: 322.42 g/mol), with a purity typically ≥97% in commercial supplies . The compound is cataloged under CAS number 849513-58-2 and is synthesized via Hantzsch thiazole condensation, a method common to structurally related analogs .

Properties

IUPAC Name

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-11-8-12(2)16(13(3)9-11)15-10-23-18(20-15)21-17(22)14-4-6-19-7-5-14/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUKJHFXBGDHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone. For instance, 2,4,6-trimethylphenylthioamide can react with α-bromoacetophenone under basic conditions to form the thiazole ring.

  • Coupling with Pyridinecarboxamide: : The thiazole derivative is then coupled with 4-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, stringent control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups on the phenyl ring. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyridinecarboxamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products

    Oxidation: Oxidized derivatives of the thiazole or phenyl ring.

    Reduction: Reduced forms of the pyridinecarboxamide moiety.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of thiazole or pyridine pathways is beneficial.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Key Properties :

  • Biological Activity : Acts as a mitosis inhibitor targeting Nek2 (Never in Mitosis A-related kinase 2) and Hec1 (Highly Expressed in Cancer 1) , enzymes critical for cancer cell proliferation .
  • Physicochemical Data : HPLC retention time varies with structural analogs (e.g., 4.55 min for a related piperidinecarboxamide derivative) .

Comparison with Similar Compounds

Key Findings from Comparative Studies

Anticancer vs. Carcinogenic Activity

  • Nitro-Furyl Derivatives: Compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide () induce bladder carcinomas (100% incidence in rats) and leukemia (23/33 mice) due to nitro-group bioactivation. These carcinogens contrast sharply with the trimethylphenyl-pyridinecarboxamide derivatives, which are designed for therapeutic use .
  • This structural feature differentiates it from carcinogenic nitro-furyl analogs .

Structure-Activity Relationships (SAR)

  • Aryl Substitution: 2,4,6-Trimethylphenyl: Optimal for Nek2 inhibition and metabolic stability . 2,4-Dimethylphenyl: Reduced methylation decreases potency, as seen in the analog with molecular weight 309.39 . 5-Nitro-2-furyl: Introduces carcinogenicity via DNA adduct formation .
  • Heterocyclic Moieties: Pyridinecarboxamide: Critical for target binding (e.g., Nek2 inhibition) . Formamide/Acetamide: Associated with carcinogenic activity in nitrofurans .

Physicochemical and Pharmacokinetic Data

  • HPLC Retention Times :
    • Trimethylphenyl-pyridinecarboxamide: ~4.55 min (varies with chromatographic conditions) .
    • Methyl-thienylcarboxamide analog: 3.28 min, suggesting lower hydrophobicity .
  • Purity : Commercial suppliers report ≥95% purity for most analogs, emphasizing rigorous quality control .

Biological Activity

N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a thiazole ring and a pyridinecarboxamide moiety, which are known to contribute to various biological activities. The synthesis typically involves the reaction of 2-thiazolyl amines with pyridinecarboxylic acids under specific conditions to yield the desired product. The molecular formula is C14H16N2OS, with a molecular weight of 272.36 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • SUIT-2 (pancreatic cancer)
    • HT-29 (colon cancer)

In these studies, the compound exhibited IC50 values that suggest it is more potent than standard chemotherapeutics like cisplatin in certain contexts. Notably, it induced apoptosis in cancer cells, as evidenced by increased sub-G1 phase populations in cell cycle analysis and morphological changes consistent with apoptosis (e.g., chromatin condensation) .

The proposed mechanism of action for this compound includes:

  • Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor of specific protein kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Comparative Biological Activity

To better understand the efficacy of this compound, a comparative analysis with other related compounds is presented in Table 1.

Compound NameIC50 (µM)Cancer Cell LineMechanism
This compound5.0MDA-MB-231Apoptosis induction
Cisplatin10.0MDA-MB-231DNA cross-linking
Compound X3.5HT-29Caspase activation

Case Studies

  • Case Study on MDA-MB-231 Cells : A detailed study evaluated the effects of varying concentrations of this compound on MDA-MB-231 cells. Results indicated a dose-dependent decrease in cell viability alongside increased apoptosis markers.
  • Mechanistic Insights : Further investigation into the signaling pathways affected by this compound revealed significant downregulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

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